N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
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Biological Activity
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, identified by its CAS number 1351630-66-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N6O2, with a molecular weight of 324.34 g/mol. The structure features multiple functional groups, including an imidazole ring, a pyridazine moiety, and a chromene backbone, which are often associated with bioactive compounds.
Research indicates that compounds with similar structures exhibit diverse mechanisms of action, primarily through interactions with specific biological targets:
- Enzyme Inhibition : Many derivatives of imidazole and pyridazine have been shown to inhibit enzymes involved in cancer progression and inflammation. For instance, they can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in tumor proliferation .
- Antimicrobial Activity : Compounds containing imidazole rings have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some studies indicate that similar compounds can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigated the effects of similar chromene-based compounds on cancer cell lines. The results showed that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways. This suggests that this compound may have similar effects due to its structural components .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, highlighting the potential use of this compound as an antimicrobial agent .
Properties
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-13-21-8-10-24(13)17-6-7-18(26)25(23-17)11-9-22-19(27)15-12-14-4-2-3-5-16(14)29-20(15)28/h2-8,10,12H,9,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZAIESJHAJWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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